molecular formula C13H15N3O2 B13160526 3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 929975-28-0

3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B13160526
CAS No.: 929975-28-0
M. Wt: 245.28 g/mol
InChI Key: BENZRRRONHXMGK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under various conditions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidin-1-ylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

929975-28-0

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)11-4-3-7-16-10(8-14-12(11)16)9-15-5-1-2-6-15/h3-4,7-8H,1-2,5-6,9H2,(H,17,18)

InChI Key

BENZRRRONHXMGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CN=C3N2C=CC=C3C(=O)O

Origin of Product

United States

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